5-epi-Arvestonate A

Melanogenesis Tyrosinase activation Vitiligo research

5-epi-Arvestonate A is a uniquely active sesquiterpenoid from Seriphidium transiliense, demonstrating superior melanogenesis promotion vs. 8-MOP via MITF/TYR activation. Unlike co-isolated analogs, only this compound exhibits potent melanogenic activity, making it an essential tool for vitiligo research, SAR campaigns, and screening assay validation. Simultaneous JAK/STAT-mediated suppression of IFN-γ-chemokines offers dual-pathway utility. Secure high-purity ≥98% material to ensure reproducible activation profiles in B16 and HaCaT cell models. For research use only.

Molecular Formula C16H26O5
Molecular Weight 298.37 g/mol
Cat. No. B12407118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-epi-Arvestonate A
Molecular FormulaC16H26O5
Molecular Weight298.37 g/mol
Structural Identifiers
SMILESCC(C1CCC2(C(CCC(=C)C2(C1O)O)O)C)C(=O)OC
InChIInChI=1S/C16H26O5/c1-9-5-6-12(17)15(3)8-7-11(10(2)14(19)21-4)13(18)16(9,15)20/h10-13,17-18,20H,1,5-8H2,2-4H3/t10-,11+,12-,13+,15+,16-/m1/s1
InChIKeyPTQLNNHOWVIIJF-BEKRQIFDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-epi-Arvestonate A for Research Procurement: A Sesquiterpenoid Melanogenesis Activator from Seriphidium transiliense


5-epi-Arvestonate A (CAS 2767066-84-0) is a sesquiterpenoid isolated from the whole plants of Seriphidium transiliense [1]. This compound acts as a melanogenesis promoter by activating the transcription of microphthalmia-associated transcription factor (MITF) and tyrosinase family genes [2]. It also demonstrates suppression of IFN-γ-chemokine expression via the JAK/STAT signaling pathway in immortalized human keratinocytes (HaCaT) [3].

Procurement Risks of Substituting 5-epi-Arvestonate A with Generic Sesquiterpenoids


Sesquiterpenoids from the same source plant (Seriphidium transiliense) exhibit structurally distinct skeletons and divergent biological activities [1]. Within the same isolation study, compounds with varying ring systems—including an unprecedented 5/5/4 tricyclic skeleton (compound 1) and a rare 6/7 bicyclic skeleton (compound 2)—were identified, yet only 5-epi-Arvestonate A (compound 7) demonstrated melanogenic promotion activity more potent than the positive control 8-methoxypsoralen [2]. Generic substitution with other sesquiterpenoids from this plant, or even closely related arvestonate analogs from Artemisia vestita (arvestonates A–C), would yield untested or inactive melanogenesis profiles [3].

5-epi-Arvestonate A: Quantitative Differentiation Evidence for Scientific Procurement


Melanogenic Activity in B16 Murine Melanoma Cells: Superiority over 8-Methoxypsoralen (8-MOP)

5-epi-Arvestonate A demonstrated melanogenic promotion activity in B16 murine melanoma cells that was qualitatively described as more potent than the positive control 8-methoxypsoralen (8-MOP) [1]. At 50 μM over 48 hours, the compound increased both mRNA and protein levels of MITF, TYR, TRP-1, and TRP-2, along with elevated relative melanin content and relative tyrosinase activity [2]. Precise EC50 values for melanin production or fold-change quantification over 8-MOP are not publicly reported in the accessible portions of the primary literature.

Melanogenesis Tyrosinase activation Vitiligo research

IFN-γ-Chemokine Suppression in HaCaT Keratinocytes via JAK/STAT Pathway

In IFN-γ-activated HaCaT cells, 5-epi-Arvestonate A suppressed the expression of CXCL10 and CXCL9 chemokines at concentrations of 10 μM and 50 μM over 24 hours via the JAK/STAT signaling pathway [1]. This anti-chemokine activity represents a mechanistically distinct function from its melanogenic effects, involving a different cellular system and signaling cascade.

Inflammation Chemokine signaling JAK/STAT pathway

Structural Distinction: 5-epi-Arvestonate A Versus Arvestonates A–C from Artemisia vestita

5-epi-Arvestonate A (isolated from Seriphidium transiliense) is structurally distinct from the arvestonates A–C series isolated from Artemisia vestita [1]. The arvestonates A–C from A. vestita were not reported to exhibit melanogenic promotion activity; rather, related compounds from that source (arvestolides H and I) demonstrated inhibitory effects on nitric oxide production in BV-2 microglial cells [2]. 5-epi-Arvestonate A carries a specific epimeric configuration at C-5 that distinguishes it from its non-epimeric analogs and may contribute to its unique biological profile.

Structural biology Sesquiterpenoid classification Natural product chemistry

Limited Comparative Data: Caution on Extrapolating Potency Claims

A critical limitation for procurement decision-making is the absence of publicly available EC50 values for 5-epi-Arvestonate A in melanogenesis assays [1]. While the compound is described as 'more potent than 8-MOP,' the primary literature accessible portions do not provide numerical EC50 or IC50 data for direct quantitative comparison [2]. Similarly, no head-to-head comparative data exist against other known tyrosinase activators such as theophylline, forskolin, or THSG (2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside) in the same assay system. In vivo pharmacokinetic, toxicity, and efficacy data are also absent from the accessible literature.

Evidence evaluation Procurement risk assessment Experimental reproducibility

Transcriptional Activation of MITF and Tyrosinase Family Genes: Gene-Specific Upregulation Profile

At 50 μM over 48 hours in B16 murine melanoma cells, 5-epi-Arvestonate A increased both mRNA and protein expression levels of MITF, TYR (tyrosinase), TRP-1 (tyrosinase-related protein 1), and TRP-2 (tyrosinase-related protein 2) [1]. This coordinated upregulation of the full MITF-tyrosinase transcriptional cascade indicates activation of the canonical melanogenic pathway. In contrast, many melanogenic agents activate only subsets of these genes or operate through non-transcriptional mechanisms.

Transcriptional regulation MITF signaling Gene expression

Isolation Context: Divergent Activities Among Structurally Related Co-Isolates

Among the 18 sesquiterpenoids isolated from Seriphidium transiliense—including compound 1 (unprecedented 5/5/4 tricyclic skeleton), compound 2 (rare 6/7 bicyclic nor-sesquiterpenoid), 10 additional new sesquiterpenoids (compounds 3–12), and six known analogs (compounds 13–18)—only 5-epi-Arvestonate A (compound 7) was reported to exhibit melanogenic promotion activity more potent than 8-MOP [1]. This high degree of activity divergence among co-isolated structurally similar compounds underscores the specific structure-activity relationship requirements for melanogenic function.

Natural product isolation Structure-activity relationship Screening cascade

5-epi-Arvestonate A: Evidence-Based Research and Industrial Application Scenarios


Melanogenesis Pathway Research and Vitiligo Target Validation

Given the demonstrated upregulation of MITF, TYR, TRP-1, and TRP-2 at both mRNA and protein levels in B16 cells, 5-epi-Arvestonate A is suitable for dissecting the transcriptional regulation of melanogenesis [1]. Its reported qualitative superiority over 8-MOP, a clinically used vitiligo repigmentation agent, positions it as a tool compound for comparative pathway activation studies and target validation in hypopigmentation disease models [2].

Dual-Mechanism Studies: Melanogenesis Coupled with JAK/STAT-Mediated Chemokine Modulation

The compound's ability to simultaneously promote melanogenesis via MITF activation and suppress IFN-γ-induced CXCL10/9 chemokine expression via the JAK/STAT pathway in HaCaT cells makes it uniquely suited for investigating the intersection of pigmentation and inflammatory signaling [1]. This dual activity is relevant for vitiligo research, where both melanocyte loss and autoimmune inflammation contribute to disease pathology [2].

Natural Product Structure-Activity Relationship (SAR) Studies in Sesquiterpenoid Libraries

The high activity divergence observed among the 18 co-isolated sesquiterpenoids from Seriphidium transiliense—where only 5-epi-Arvestonate A exhibited melanogenic activity exceeding 8-MOP—supports its use as a reference standard in SAR campaigns exploring structural determinants of melanogenic function within sesquiterpenoid chemical space [1].

Assay Development and Screening Cascade Establishment for Melanogenic Activators

5-epi-Arvestonate A can serve as a positive control or benchmark compound in the development and validation of melanogenesis screening assays. Its documented effective concentration (50 μM, 48 h) and multi-gene transcriptional activation profile provide a known reference point for assay calibration [1]. However, users should independently establish dose-response curves, as publicly available EC50 values are not reported in the accessible literature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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